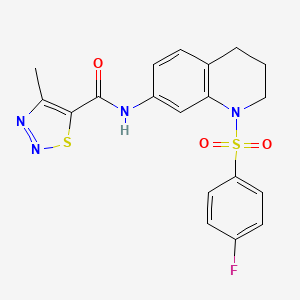

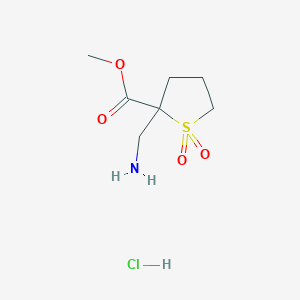

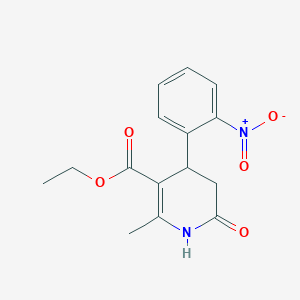

Methyl 2-(aminomethyl)-1,1-dioxothiolane-2-carboxylate;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 2-(aminomethyl)-1,1-dioxothiolane-2-carboxylate;hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as ADMA or asymmetric dimethylarginine and is a naturally occurring metabolite of arginine. ADMA has been found to play a crucial role in regulating the production of nitric oxide, a signaling molecule that is involved in various physiological processes such as vasodilation, immune response, and neurotransmission.

Applications De Recherche Scientifique

Chemical Synthesis and Functionalization

Methyl 2-(aminomethyl)-1,1-dioxothiolane-2-carboxylate; hydrochloride is utilized in the synthesis of amino-acid conjugates, where it serves as a building block for creating complex molecules. For instance, amino-acid conjugates of hapten 2-phenyl-4-ethoxymethylene-5(4H)-oxazolone have been synthesized to confirm the structure through spectroscopic comparison, indicating its role in facilitating the synthesis of structurally diverse molecules (Benoiton, Hudecz, & Chen, 2009).

Domino Reactions for Compound Synthesis

This compound is also involved in domino reactions for the synthesis of functionalized 2-aminohydropyridines and 2-pyridinones, showcasing its versatility in organic synthesis. The method developed via domino reactions involving arylamines, methyl propiolate, aromatic aldehydes, and substituted acetonitriles highlights its potential in creating pharmacologically relevant structures efficiently (Sun, Sun, Xia, & Yan, 2011).

Creation of Cyclopropyl-Containing Amino Acids

Furthermore, it has been used as a versatile building block for cyclopropyl-containing amino acids, proving its importance in the development of novel amino acid derivatives. Such applications demonstrate its utility in synthesizing geometrically constrained bicyclic peptidomimetics, which are of significant interest in the field of drug discovery and development (Limbach, Lygin, Es-Sayed*, & Meijere, 2009).

Reactivity Studies

Reactivity studies involving anellated 2-aminothiophenes with electron-poor acetylenes have been conducted to understand its chemical behavior better. Such studies are crucial for designing synthetic pathways for complex molecules, further emphasizing its role in advanced organic synthesis (Fondjo, Döpp, & Henkel, 2006).

Propriétés

IUPAC Name |

methyl 2-(aminomethyl)-1,1-dioxothiolane-2-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4S.ClH/c1-12-6(9)7(5-8)3-2-4-13(7,10)11;/h2-5,8H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTQYLEXNXFSGCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCCS1(=O)=O)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(aminomethyl)-1,1-dioxothiolane-2-carboxylate;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-(4,6-difluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide](/img/structure/B2783794.png)

![3-[4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutyl]-1H-quinazoline-2,4-dione](/img/structure/B2783798.png)

![Phenyl (8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate](/img/structure/B2783800.png)

![N-(3,4-dimethoxyphenethyl)-4-((6-((2-((4-methylbenzyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B2783802.png)

![4-Tert-butyl-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzenesulfonamide](/img/structure/B2783808.png)

![2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2783809.png)